molecular formula C4H2Br2ClN3 B1388534 3,5-Dibromo-6-chloropyrazin-2-amine CAS No. 566205-01-4

3,5-Dibromo-6-chloropyrazin-2-amine

Cat. No.: B1388534
CAS No.: 566205-01-4
M. Wt: 287.34 g/mol
InChI Key: KMOICDJWYSOXRT-UHFFFAOYSA-N
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Description

3,5-Dibromo-6-chloropyrazin-2-amine: is a chemical compound with the molecular formula C4H2Br2ClN3 and a molecular weight of 287.34 g/mol It is a derivative of pyrazine, characterized by the presence of bromine and chlorine atoms at specific positions on the pyrazine ring

Scientific Research Applications

Chemistry: 3,5-Dibromo-6-chloropyrazin-2-amine is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex pyrazine derivatives and heterocyclic compounds .

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential biological activities. It can be used in the design and development of new pharmaceuticals, particularly those targeting specific enzymes or receptors .

Industry: The compound finds applications in the production of agrochemicals, dyes, and advanced materials. Its unique chemical properties make it suitable for various industrial processes .

Biochemical Analysis

Biochemical Properties

3,5-Dibromo-6-chloropyrazin-2-amine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is known to interact with aminopyrazines, a class of organic compounds containing an amino group attached to a pyrazine ring . These interactions can influence the activity of enzymes and proteins, potentially leading to changes in biochemical pathways and cellular processes.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it may alter the activity of specific signaling pathways, leading to changes in gene expression and metabolic processes within the cell .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression and cellular function. The compound’s structure allows it to interact with specific targets within the cell, influencing various biochemical pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider, as they can influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function and potential toxic or adverse effects. It is crucial to determine the appropriate dosage to avoid any harmful effects .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence metabolic flux and metabolite levels. These interactions can lead to changes in the overall metabolic state of the cell, affecting its function and viability .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions can influence the compound’s localization and accumulation within different cellular compartments, affecting its activity and function .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization patterns can influence the compound’s interactions with biomolecules and its overall effects on cellular function .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dibromo-6-chloropyrazin-2-amine typically involves the halogenation of pyrazine derivatives. One common method includes the bromination and chlorination of 2-aminopyrazine. The reaction conditions often involve the use of bromine and chlorine sources in the presence of suitable catalysts and solvents .

Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes, where the reaction parameters are optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 3,5-Dibromo-6-chloropyrazin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrazines, while coupling reactions can produce complex organic molecules with extended conjugation .

Comparison with Similar Compounds

  • 2-Amino-3,5-dibromopyrazine
  • 5-Bromo-6-chloropyrazin-2-amine
  • 2-Amino-3-bromopyrazine
  • 3,5-Dibromo-4-methoxypyridine

Comparison: Compared to these similar compounds, 3,5-Dibromo-6-chloropyrazin-2-amine is unique due to the specific positioning of bromine and chlorine atoms on the pyrazine ring. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

3,5-dibromo-6-chloropyrazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2Br2ClN3/c5-1-3(7)10-4(8)2(6)9-1/h(H2,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMOICDJWYSOXRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(N=C(C(=N1)Cl)Br)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2Br2ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70671928
Record name 3,5-Dibromo-6-chloropyrazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70671928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

566205-01-4
Record name 3,5-Dibromo-6-chloropyrazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70671928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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